Methyl 6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
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Overview
Description
Methyl 6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of methyl 6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves a multi-step process starting from appropriate methyl ketones. One common synthetic route includes the condensation of a methyl ketone with hydrazine to form a pyrazole intermediate, followed by cyclization with a suitable reagent to form the pyrazolo[1,5-a]pyrimidine core.
Chemical Reactions Analysis
Methyl 6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Methyl 6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as a fluorescent probe due to its photophysical properties.
Medicine: It has been investigated for its potential anticancer properties and enzymatic inhibitory activity.
Industry: The compound’s stability and photophysical properties make it suitable for use in organic light-emitting devices and other optical applications
Mechanism of Action
The mechanism of action of methyl 6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation. The compound’s fluorescent properties are attributed to its electronic structure, which allows for efficient absorption and emission of light .
Comparison with Similar Compounds
Methyl 6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- Ethyl 2-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and physical properties. The unique combination of the fluoro and carboxylate groups in this compound contributes to its distinct photophysical properties and potential applications .
Properties
Molecular Formula |
C9H8FN3O2 |
---|---|
Molecular Weight |
209.18 g/mol |
IUPAC Name |
methyl 6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C9H8FN3O2/c1-5-7(10)8(9(14)15-2)13-6(12-5)3-4-11-13/h3-4H,1-2H3 |
InChI Key |
ILYQKHOUMKNZJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1F)C(=O)OC |
Origin of Product |
United States |
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